2-(4-Chlorophenyl)thionicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNOS |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carbothioic S-acid |
InChI |
InChI=1S/C12H8ClNOS/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
InChI Key |
IAZWUKVTTYTIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(4-Chlorophenyl)thionicotinic Acid
Traditional synthetic routes to this compound and related structures rely on well-documented organic reactions. These include building the heterocyclic ring system from acyclic precursors, forming the key thioaryl ether linkage via cross-coupling reactions, and modifying functional groups on the pyridine (B92270) ring.
The formation of the pyridine ring itself is a fundamental aspect of synthesizing nicotinic acid derivatives. While direct cyclization to form the final substituted product in one step is uncommon, the synthesis of the core pyridine scaffold can be achieved through various cyclocondensation reactions. youtube.com For instance, substituted pyridines can be prepared from aliphatic starting materials like 1,5-diketone derivatives, which cyclize in the presence of an acid and an ammonia (B1221849) source. clockss.org Another established approach involves the base-catalyzed Michael addition of molecules like 2-chlorocyanoacetate to α,β-unsaturated ketones or aldehydes, which creates 5-oxopentenenitrile intermediates that can subsequently be cyclized with acid to form 2-chloro-3-pyridinecarboxylates. researchgate.net These methods provide access to key precursors, such as 2-chloronicotinic acid, which are then used in subsequent coupling reactions.
The central C-S bond in this compound is typically formed via transition-metal-mediated cross-coupling reactions. The most prominent of these are the Ullmann condensation and the Buchwald-Hartwig amination, with analogous reactions for thioether formation.
The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with a thiol. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of 2-chloronicotinic acid with 4-chlorothiophenol. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org Improvements have been made by using soluble copper catalysts supported by ligands, which can moderate the reaction conditions. wikipedia.org The synthesis of analogous 2-(arylamino)nicotinic acids via Ullmann condensation is well-documented, providing a strong procedural parallel for thioether formation. researchgate.netresearchgate.net
The Buchwald-Hartwig reaction offers a more modern alternative, employing a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org This methodology has been extended from its initial focus on C-N bond formation to also include the synthesis of aryl thioethers (C-S bonds). wikipedia.org The reaction generally proceeds under milder conditions than the Ullmann condensation and has a broader substrate scope and functional group tolerance. wikipedia.orgwikipedia.org The development of successive "generations" of phosphine ligands has significantly improved the efficiency and versatility of this transformation. nih.gov
Table 1: Comparison of Major Coupling Reactions for Thioaryl Ether Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig C-S Coupling |
| Catalyst | Copper (Cu), often stoichiometric | Palladium (Pd), catalytic amounts |
| Typical Conditions | High temperatures (>200°C) | Milder temperatures, often <120°C |
| Ligands | Often ligand-free or simple ligands (e.g., phenanthroline) | Required, often complex phosphine ligands (e.g., BINAP, DPPF) |
| Substrate Scope | Traditionally limited, often requires activated aryl halides | Broad, high functional group tolerance |
| References | wikipedia.org, organic-chemistry.org, researchgate.net | wikipedia.org, organic-chemistry.org, nih.gov |
The carboxylic acid moiety of the target molecule can either be present on a starting precursor or introduced at a later synthetic stage. Pyridine carboxylic acids are important intermediates for pharmaceuticals and other fine chemicals. google.combelnauka.by
A common industrial method for producing nicotinic acid (3-pyridinecarboxylic acid) is the oxidation of 3-methylpyridine (B133936) (β-picoline). mdpi.com Similarly, the synthesis of 2-chloronicotinic acid can be achieved by the oxidation of 2-chloro-3-picoline. google.com This demonstrates a viable pathway where a 2-(4-chlorophenylthio)-3-methylpyridine intermediate could be oxidized to yield the final product.
Alternatively, transformations can begin with a molecule that already contains the carboxylic acid group. For example, the coupling reactions described in section 2.1.2 typically use 2-chloronicotinic acid as the starting material. researchgate.netresearchgate.net The carboxylic acid group can also be transformed; for instance, it can be converted to an acyl chloride to facilitate the synthesis of amides, a common reaction for nicotinic acid derivatives. mdpi.com This reactivity highlights the robustness of the carboxylic acid functional group throughout various synthetic steps.
Novel Approaches and Enhanced Reaction Conditions
Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign reaction protocols. This includes the pursuit of reactions that can be conducted at room temperature and the design of highly active catalysts that improve yield and selectivity.
The efficiency of the synthesis of this compound is intrinsically linked to catalyst development. rsc.org For Buchwald-Hartwig type reactions, progress has been marked by the evolution of catalyst systems. Early systems have been superseded by generations of sterically hindered and electron-rich phosphine ligands that form highly active palladium catalysts. nih.gov These advanced catalysts allow for lower loadings, faster reaction times, and the successful coupling of previously challenging substrates, including heteroaryl chlorides. nih.govorganic-chemistry.org
Similarly, Ullmann-type reactions have benefited from catalytic innovation. The move from stoichiometric copper powder to catalytic systems using copper salts (e.g., CuI) with enabling ligands has improved the reaction's reliability and scope. organic-chemistry.orgmdpi.com More recently, innovative methods for C-S bond formation on pyridine rings have been developed that proceed under transition-metal-free conditions, representing a significant leap in efficiency and sustainability. researcher.life These catalyst-mediated transformations are crucial for making the synthesis more practical and scalable.
Table 2: Overview of Catalytic Systems for Improved Efficiency
| Reaction Type | Catalyst System | Key Features | References |
| Buchwald-Hartwig | Pd(OAc)₂ with biaryl phosphine ligands (e.g., XPhos, SPhos) | High activity for C-S bond formation, couples aryl chlorides, mild conditions. | nih.gov |
| Ullmann | CuI with ligands (e.g., diamines, phenanthroline) | Moves from stoichiometric to catalytic copper, improved yields and reliability over classic conditions. | organic-chemistry.org, mdpi.com |
| Novel Approaches | Transition-Metal-Free | C-H functionalization of pyridines, avoids pre-functionalized starting materials, environmentally benign. | researcher.life |
Green Chemistry Principles in Synthetic Design
The synthesis of 2-arylaminonicotinic acids, the class to which this compound belongs, has traditionally relied on methods like the Ullman reaction. nih.gov However, these conventional routes often necessitate the use of stoichiometric copper reagents, environmentally harmful solvents such as DMF or xylene, and extended reaction times, which contravene the principles of green chemistry. nih.gov
In response, greener synthetic alternatives have been developed. One notable advancement is an environmentally friendly, solvent- and catalyst-free procedure for synthesizing 2-anilino nicotinic acid derivatives. nih.gov This method involves the direct reaction of primary aromatic amines with a suitable nicotinic acid precursor, yielding the desired products in good to excellent yields within a significantly shorter reaction time of 15 to 120 minutes. nih.gov This approach circumvents the need for hazardous solvents and metal catalysts, presenting an operationally simple and more sustainable pathway. nih.gov
Furthermore, the synthesis of key precursors, such as 2-chloronicotinic acid, has also been optimized with green chemistry principles in mind. A method for synthesizing 2-chloronicotinic acid via a one-step oxidation process has been reported. google.com This process utilizes 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine as the starting material and employs ozone as the oxidant in the presence of an acetate (B1210297) catalyst. google.com The reaction proceeds at temperatures between 20-100 °C and is highlighted for its use of simple, readily available raw materials, low cost, and reduced pollution, aligning with the developmental goals of green chemistry. google.com
Synthesis of Structural Analogs and Derivatives
The molecular framework of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of structural analogs and derivatives. These modifications are typically focused on the aryl substituent, the carboxylic acid group, or the core heterocyclic ring system.
Modification of the Aryl Substituent
The synthesis of analogs by altering the phenyl group attached to the nitrogen atom is a common strategy. This is often achieved by reacting 2-chloronicotinic acid with a variety of substituted primary aromatic amines. nih.gov Research has shown that this reaction is versatile, proceeding efficiently with aromatic amines that possess either electron-donating or electron-withdrawing substituents. nih.gov This allows for the creation of a library of compounds with diverse electronic properties on the aryl moiety. For instance, analogs featuring a meta-chlorine substitution on the aniline (B41778) ring have been synthesized and investigated. nih.gov
Table 1: Examples of Aryl-Modified Analogs This table is interactive. You can sort and filter the data.
| Starting Amine | Resulting Substituent on Aryl Ring | Reference |
| 4-Chloroaniline | 4-Chloro | nih.gov |
| 3-Chloroaniline | 3-Chloro | nih.gov |
| 4-Methoxyaniline | 4-Methoxy | nih.gov |
| 4-Nitroaniline | 4-Nitro | nih.gov |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a prime target for derivatization to modify the compound's physicochemical properties. A general and efficient method for this transformation is the formation of esters. One such method involves the reaction of the carboxylic acid with 4'-bromophenacyl trifluoromethanesulfonate. nih.gov This reaction, typically carried out in acetonitrile (B52724) at room temperature in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, proceeds to completion in just 1-5 minutes. nih.gov This process is applicable to a wide range of carboxylic acids, including mono-, di-, and even sterically hindered acids, yielding stable 4'-bromophenacyl ester derivatives. nih.gov This type of derivatization is often used to prepare samples for analysis by high-performance liquid chromatography (HPLC) with spectrophotometric detection. nih.gov
Heterocyclic Ring System Variations
Altering the core thionicotinic acid scaffold leads to analogs with fundamentally different heterocyclic systems. This is a key strategy for exploring new chemical space.
One significant variation involves replacing the pyridine ring with other heterocycles. For example, analogs based on a thiazole (B1198619) ring have been synthesized, such as 4-(4-chlorophenyl)thiazole-2-carboxylic acid and 4-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid. sigmaaldrich.comsigmaaldrich.com Another related structure is 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid, where the aromatic pyridine ring is replaced by a saturated thiazolidine (B150603) ring. nih.gov
More complex modifications involve the synthesis of fused heterocyclic systems. Methodologies exist for creating tricyclic "bridged" nicotine (B1678760) analogs, which, while starting from different precursors, demonstrate strategies for annulating additional rings onto a pyridine framework. nih.gov Such synthetic pathways can involve steps like Michael additions, cyclizations, and reductions to build complex, conformationally restricted structures. nih.gov Furthermore, the synthesis of benzothiazepines, which feature a seven-membered thiazepine ring fused to a benzene (B151609) ring, represents another avenue for significant structural alteration of the core heterocyclic system. researchgate.net
Table 2: Examples of Heterocyclic Ring Variations This table is interactive. You can sort and filter the data.
| Compound Name | Core Heterocyclic System | Key Feature | Reference |
| 4-(4-Chlorophenyl)thiazole-2-carboxylic acid | Thiazole | Pyridine ring replaced by thiazole | sigmaaldrich.com |
| 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid | Thiazolidine | Pyridine ring replaced by saturated thiazolidine | nih.gov |
| 4-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid | Thiazole | Pyridine ring replaced by substituted thiazole | sigmaaldrich.com |
| Benzothiazepine derivatives | Benzothiazepine | Fused benzene and thiazepine rings | researchgate.net |
| Pyrido[2,3-g]indolizine derivatives | Pyridoindolizine | Fused tricyclic system | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and orbital energies.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 2-(4-Chlorophenyl)thionicotinic acid, which possesses rotatable bonds and potentially tautomeric groups (e.g., the thionicotinic acid moiety), DFT calculations are crucial for determining the most stable three-dimensional arrangements (conformers) and the relative energies of different tautomeric forms.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.
No specific FMO analysis for this compound has been reported. However, in studies of other heterocyclic compounds, the HOMO-LUMO gap is a standard parameter derived from DFT calculations. researchgate.net From this data, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These indices provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in different chemical environments. For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the most probable sites for nucleophilic and electrophilic attack.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein receptor.
Molecular docking simulations place a ligand into the binding site of a protein and score the potential poses based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. This creates a profile of how the ligand might bind to various biological targets.
Although no docking studies have been published specifically for this compound, the methodology has been widely applied to related structures. For instance, various nicotinic acid derivatives have been evaluated as anti-inflammatory agents by docking them into the active sites of enzymes like cyclooxygenase (COX). nih.gov Similarly, diverse nicotinic ligands have been docked into nicotinic acetylcholine (B1216132) receptors (nAChR) to understand their binding modes. nih.govacs.org A hypothetical docking study of this compound would involve selecting a relevant protein target and using software to predict the most favorable binding orientation, identifying key amino acid residues involved in the interaction.
Beyond identifying binding poses, computational methods can also predict the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a binding energy value (e.g., in kcal/mol). Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.
While no binding affinity predictions exist for this compound, MD simulations are a standard tool for validating docking results and understanding the dynamics of ligand binding. mdpi.com For this compound, MD simulations would help confirm whether the predicted docking pose is stable and provide a more accurate estimation of the binding free energy, offering mechanistic clues about its potential biological function.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.
QSAR models have been successfully developed for various classes of nicotinic acid derivatives to predict their activity as ligands for nicotinic acetylcholine receptors and to analyze their lipophilicity. nih.govacs.orgakjournals.com These studies typically involve calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and using statistical methods to find a correlation with experimentally measured activity. A 3D-QSAR model for nicotinic ligands, for example, revealed that bulky substituents on the pyridine (B92270) ring could reduce affinity, providing a predictive tool for designing new compounds. acs.org
For this compound, a QSAR study would require a dataset of structurally similar compounds with known biological activities. By including our target compound in this set, a model could be built to understand how features like the chlorophenyl group and the thionicotinic acid moiety contribute to its activity, and to predict the potency of other, yet-to-be-synthesized analogues.
Descriptor Generation and Feature Selection
In the realm of computational chemistry, molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, a wide array of these descriptors would be calculated to create a comprehensive numerical profile of the compound.
The initial step involves generating a large pool of descriptors using specialized software. These descriptors can range from simple counts of atoms and bonds to more complex values derived from the molecule's 3D structure or its electronic properties calculated through quantum mechanical methods.
However, not all generated descriptors are relevant for predicting a specific biological activity. Many may be redundant or contain noise that can obscure the structure-activity relationship. Therefore, feature selection becomes a critical subsequent step. Various statistical methods, such as genetic algorithms, principal component analysis (PCA), or recursive feature elimination, are employed to identify the most informative subset of descriptors. The goal is to select a small, yet highly predictive, set of descriptors that capture the essential molecular features responsible for the desired biological effect.
For this compound, a hypothetical selection of descriptors might include those that define its size, shape, lipophilicity, and electronic characteristics, as these are often crucial for interactions with biological macromolecules.
Table 1: Hypothetical Selected Molecular Descriptors for this compound
| Descriptor | Type | Description | Potential Significance |
| Molecular Weight (MW) | Constitutional | The sum of the atomic weights of all atoms in the molecule. | Influences size and diffusion properties. |
| LogP | Lipophilicity | The logarithm of the partition coefficient between n-octanol and water. | Relates to the molecule's ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | Topological | The sum of surfaces of polar atoms in a molecule. | Important for predicting drug transport properties. |
| Number of Rotatable Bonds (nRotB) | Topological | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and conformational entropy. |
| Dipole Moment | Electronic | A measure of the separation of positive and negative charges in a molecule. | Influences non-covalent interactions with a target protein. |
| HOMO Energy | Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
This table is for illustrative purposes and the descriptors are hypothetical.
Predictive Modeling for Biological Modulations
Once a relevant set of descriptors has been selected, the next step is to develop a predictive model. Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach used to establish a mathematical relationship between the selected descriptors (the structure) and the biological activity of a set of compounds.
To build a robust QSAR model for a series of thionicotinic acid derivatives, including this compound, one would need a dataset of compounds with experimentally determined biological activities. Using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests, a model is trained to predict the activity of new or untested compounds.
The predictive power of the QSAR model is evaluated using various statistical parameters. A good model will have a high correlation coefficient (R²) for the training set and, more importantly, a high predictive ability (Q²) for an external test set of compounds that were not used in model development.
A hypothetical QSAR model for a series of compounds related to this compound might take the form of a linear equation, as shown below. Such a model could be used to predict the modulation of a specific biological target, for instance, an enzyme or a receptor.
Table 2: Hypothetical QSAR Model for Biological Modulation
| Model Equation | pIC50 = 0.85 * LogP + 0.12 * TPSA - 0.05 * nRotB + 2.5 |
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | 0.88 |
| Q² (Predictive R-squared) | 0.75 |
| RMSE (Root Mean Square Error) | 0.35 |
This table presents a hypothetical QSAR model and its statistical parameters for illustrative purposes.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is another powerful computational technique that focuses on the 3D arrangement of essential features in a molecule that are responsible for its biological activity. numberanalytics.com A pharmacophore model does not represent the molecule itself, but rather the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.
For this compound, a pharmacophore model would be generated by identifying the key chemical features that are likely to interact with a biological target. This can be done based on the structure of the ligand itself or by analyzing the active site of the target protein if its structure is known.
Once a pharmacophore model is established, it can be used in several ways for lead optimization. It can serve as a 3D query to screen large virtual compound libraries to identify new molecules with a similar pharmacophoric pattern, a process known as virtual screening. numberanalytics.com Furthermore, the model can guide the modification of the lead compound, this compound, to enhance its activity. numberanalytics.com By understanding the crucial pharmacophoric features, medicinal chemists can design new analogs that retain these features while improving other properties like selectivity and metabolic stability. numberanalytics.com
Table 3: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Description | Potential Interaction |
| Aromatic Ring | The chlorophenyl group. | Hydrophobic interaction with a pocket in the target protein. |
| Hydrogen Bond Acceptor | The carboxylic acid oxygen. | Forms a hydrogen bond with a donor group in the active site. |
| Hydrogen Bond Donor | The carboxylic acid hydrogen. | Forms a hydrogen bond with an acceptor group in the active site. |
| Hydrophobic Feature | The thiophene (B33073) ring. | Interacts with a hydrophobic region of the target. |
This table illustrates a hypothetical pharmacophore model for the specified compound.
Molecular Interactions and Biological Modulations
Mechanistic Investigations of Target Engagement
Mechanistic studies on compounds structurally related to 2-(4-Chlorophenyl)thionicotinic acid have identified key interactions with enzymes and receptors that are central to various physiological and pathological processes.
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation and other physiological processes. nih.govmdpi.com Aromatic and heterocyclic sulfonamides are well-established inhibitors of these enzymes. mdpi.com Given that nicotinic acid derivatives have been explored as CA inhibitors, the this compound structure is a plausible candidate for such activity. Inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII, is a strategy in anticancer drug design. nih.gov Research on related sulfonamides incorporating pyrazole (B372694) moieties shows isoform-selective inhibition, suggesting that targeted design based on the thionicotinic acid scaffold could yield potent and selective inhibitors. nih.gov
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain through its role in prostaglandin (B15479496) synthesis. nih.gov Its overexpression is also linked with various cancers. nih.gov The anti-inflammatory effects of many compounds are achieved through the inhibition of COX-2. nih.govmdpi.com Studies on nicotinic acid have shown that its anti-inflammatory effects can be independent of COX-2 inhibition in certain cell types, such as human monocytes. nih.govnih.gov However, other heterocyclic compounds are known to inhibit COX-2. For instance, derivatives of sclerotiorin (B1681566) have demonstrated COX-2 inhibitory activity that correlates with their cytotoxic effects on cancer cell lines. nih.gov This suggests that this compound could potentially interact with the COX-2 pathway, a hypothesis that warrants direct investigation.
Table 1: Inhibitory Activity of Related Compounds on Enzyme Systems
| Compound Type | Enzyme Target | Inhibitory Concentration | Source |
|---|---|---|---|
| N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides | hCA XII | Kᵢ: 61.3–432.8 nM | nih.gov |
| Sclerotiorin Derivative (Compound 3) | COX-2 | IC₅₀: 8.41 µM | nih.gov |
| Sclerotiorin | COX-2 | IC₅₀: 20.12 µM | nih.gov |
The nicotinic acid component of the title molecule points toward a likely interaction with the nicotinic acid receptor, GPR109A (also known as HCA₂). nih.govnih.gov This G-protein coupled receptor is expressed in immune cells like monocytes and macrophages, as well as in adipocytes. nih.govresearchgate.net Activation of GPR109A by nicotinic acid has been shown to mediate anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. nih.govnih.gov
Furthermore, the 4-chlorophenyl group is a feature in compounds designed to modulate other receptor systems. For example, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, which is implicated in a variety of neurological processes. nih.gov This suggests that the chlorophenyl moiety in this compound could facilitate interactions with a range of receptors, potentially including GPCRs like the CB1 receptor.
The potential anti-inflammatory mechanisms of this compound are likely multifaceted. A primary pathway could be through the GPR109A receptor. Studies on nicotinic acid show that its binding to GPR109A in monocytes inhibits the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the transcription and secretion of key pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govresearchgate.net This GPR109A-dependent mechanism has been shown to be independent of the prostaglandin pathway. nih.govnih.gov
A second potential mechanism is through the inhibition of pro-inflammatory enzymes like COX-2, as discussed previously. nih.gov By potentially reducing the synthesis of prostaglandins, the compound could diminish the inflammatory response. nih.gov The interplay between receptor modulation and enzyme inhibition could provide a powerful, synergistic anti-inflammatory effect.
Cellular and Subcellular Biological Activities
The biological effects of this compound at the cellular level can be inferred from studies on related structures, which point towards potential antioxidant, cytotoxic, antimicrobial, and antifungal activities.
Antioxidant Effects: Many plant-derived compounds containing phenolic and flavonoid structures are known for their antioxidant properties, which involve scavenging reactive oxygen species (ROS). nih.govmdpi.com While this compound is a synthetic molecule, its aromatic systems suggest a capacity for electron delocalization and radical scavenging. In vitro studies of para-alkoxy-phenylcarbamic acid esters demonstrated their ability to reduce the stable DPPH radical, indicating antioxidant potential. researchgate.net Compounds with catechol (3,4-dihydroxyphenyl) structures, in particular, show very strong antioxidant activity. mdpi.com
Cytotoxic Effects: The cytotoxic potential of novel compounds is of great interest, particularly for anticancer applications. Research on various medicinal plant extracts has identified compounds with significant cytotoxic activity against human cancer cell lines like HepG2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma). nih.gov For example, extracts of Tephrosia purpurea leaves showed effective cytotoxicity against colorectal cancer cells, an effect attributed to their high phenolic and flavonoid content. nih.gov The cytotoxic activity of some COX-2 inhibitors against breast cancer cells further suggests a link between these two properties. nih.gov These findings support the investigation of this compound for similar activities.
Table 2: In Vitro Cellular Effects of Related Compounds
| Compound/Extract | Cell Line | Activity | IC₅₀ Value | Source |
|---|---|---|---|---|
| Tephrosia purpurea Leaves Extract | SW620 (Colorectal Cancer) | Cytotoxicity | 95.73 ± 9.6 µg/mL | nih.gov |
| Bulbine frutescens Shoot Extract | HepG2 (Liver Cancer) | Cytotoxicity | 10.43 µg/ml | nih.gov |
| Kniphofia uvaria Shoot Extract | HepG2 (Liver Cancer) | Cytotoxicity | 23.0 µg/ml | nih.gov |
| Sclerotiorin Derivative (Compound 3) | MCF-7 (Breast Cancer) | Cytotoxicity | 10.32 µM | nih.gov |
The combination of a nicotinic acid scaffold with other heterocyclic systems has proven to be a fruitful strategy in the development of antimicrobial agents.
Antibacterial Activity: New thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have shown activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, comparable to or better than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov Similarly, 4-thiazolidinones derived from nicotinic acid have demonstrated notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Antifungal Activity: The antifungal potential of nicotinic acid derivatives is also well-documented. N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing promising fungicidal activity. mdpi.com A novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, exhibited good antifungal activity against several plant pathogens, including Botrytis cinerea and Gibberella zeae. researchgate.net The mechanism of action for some antifungal amides is believed to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov Given these precedents, this compound represents a promising candidate for development as a novel antimicrobial or antifungal agent.
Table 3: Antimicrobial and Antifungal Activity of Related Nicotinic Acid and Chlorophenyl Derivatives
| Compound Class | Organism | Activity Type | Result (MIC) | Source |
|---|---|---|---|---|
| 4-Thiazolidinones of Nicotinic Acid | S. aureus | Antibacterial | 125 µg/mL | nih.gov |
| 4-Thiazolidinones of Nicotinic Acid | S. pyogenes | Antibacterial | 100 µg/mL | nih.gov |
| 4-Thiazolidinones of Nicotinic Acid | E. coli | Antibacterial | 100 µg/mL | nih.gov |
| 4-Thiazolidinones of Nicotinic Acid | C. albicans | Antifungal | 100 µg/mL | nih.gov |
| 4-Thiazolidinones of Nicotinic Acid | A. niger | Antifungal | 125 µg/mL | nih.gov |
| Chlorophenylthiosemicarbazone Hybrids | S. aureus | Antibacterial | 3.91 mg/L | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus niger | Antifungal | 32 - 256 µg/mL | nih.gov |
Vasorelaxant Properties and Associated Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific vasorelaxant properties of this compound. General studies on other thionicotinic acid derivatives have indicated that some compounds within this class exhibit vasorelaxant effects. These effects in other analogs have been shown to be mediated, at least in part, by endothelium-dependent mechanisms involving nitric oxide (NO) and prostacyclin. However, without direct experimental data on this compound, it is not possible to confirm if it shares these properties or the signaling pathways it might modulate.
Phenotypic Screening and Biological Response Characterization
There is no available information from phenotypic screening assays or other biological response characterization studies specifically for this compound. Phenotypic screening is a method used in drug discovery to identify substances that produce a desired effect in a biological system, without a preconceived hypothesis about the drug's target. This approach allows for the unbiased discovery of the biological effects of a compound. Without such studies on this compound, its broader biological response profile remains uncharacterized.
Data Tables
Table 1: Vasorelaxant Properties of this compound
| Parameter | Value |
| Maximum Relaxation (Rmax) | Data not available |
| ED50 | Data not available |
| Mechanism | Data not available |
Table 2: Phenotypic Screening of this compound
| Assay Type | Cell Line | Observed Phenotype | Activity |
| Data not available | Data not available | Data not available | Data not available |
Structure Activity Relationship Sar Studies and Analog Design
Impact of Substituent Variations on Biological Modulations
Modifying the three main components of the molecule—the chlorophenyl ring, the thioether linkage, and the nicotinic acid backbone—has profound effects on its interaction with biological targets.
The 2-aryl substituent of nicotinic acid derivatives plays a significant role in their anti-inflammatory and analgesic efficacy. chemistryjournal.net The nature and position of substituents on this aromatic ring are critical for defining the potency of the compound. chemistryjournal.netnih.gov For 2-(4-Chlorophenyl)thionicotinic acid, the 4-chlorophenyl group is a key determinant of molecular recognition.
Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Substitutions
| Substituent at Position 4 | Predicted Effect on Activity | Rationale |
|---|---|---|
| -Cl (Chlorine) | Active | Electron-withdrawing; potential for halogen bonding and favorable hydrophobic interactions. nih.gov |
| -Br (Bromine) | Potentially Higher Activity | Stronger potential for halogen bonding compared to chlorine. nih.gov |
| -F (Fluorine) | Potentially Active | Electron-withdrawing, but weaker halogen bond donor. nih.gov |
| -CH3 (Methyl) | Potentially Lower Activity | Electron-donating group, may alter electronic requirements for binding. nih.gov |
| -H (Hydrogen) | Weaker Activity | Lack of halogen for specific bonding interactions may reduce affinity. |
The thioether (-S-) linkage connects the chlorophenyl ring to the nicotinic acid backbone. This bridge is not merely a spacer but an important structural element. In drug design, replacing a labile disulfide bond with a more stable thioether linkage is a common strategy to improve a molecule's stability against reducing agents, which can be beneficial for therapeutic applications. nih.gov The thioether bond provides a specific bond angle and rotational flexibility that orients the two aromatic rings relative to each other, a critical factor for fitting into a biological target. Modifying this linkage, for instance by replacing the sulfur atom with an oxygen (ether), a methylene (B1212753) group (carbon), or an amine, would significantly alter the geometry and electronic properties of the molecule, likely leading to a dramatic change in biological activity.
The nicotinic acid (pyridine-3-carboxylic acid) core is fundamental to the molecule's function. Nicotinic acid itself is a well-known lipid-lowering agent and vitamin that mediates its effects through various mechanisms, including the activation of specific G protein-coupled receptors like HCA₂. wikipedia.orgresearchgate.net It can also influence the expression of genes involved in lipid metabolism. nih.gov Derivatives of nicotinic acid often retain this ability to interact with these biological pathways. chemistryjournal.netresearchgate.net
The carboxylic acid group at the 3-position of the pyridine (B92270) ring is particularly vital. Studies on analogous thionicotinic acid derivatives have demonstrated that this acidic functional group is crucial for potent biological effects. nih.govmdpi.com When the carboxylic acid is converted to an amide or a nitrile, the vasorelaxant and antioxidant activities are significantly diminished. mdpi.com This suggests that the negatively charged carboxylate (at physiological pH) is essential for forming a key ionic bond or hydrogen bond interaction with the target receptor.
Table 2: Biological Activity of Nicotinic Acid Moiety Variations in an Analog Series
| Compound | Modification | Vasorelaxant Potency (ED₅₀) | Antioxidant Activity (% DPPH scavenging) |
|---|---|---|---|
| 2-(1-adamantylthio)nicotinic acid | Carboxylic Acid | 21.3 nM | 33.20% |
| 2-(1-adamantylthio)nicotinamide | Amide | Lower Potency | 0.57% |
| 2-(1-adamantylthio)nicotinonitrile | Nitrile | Lowest Potency | 0.30% |
Rational Design Principles for Enhanced Selectivity
To improve the therapeutic profile of a lead compound like this compound, medicinal chemists employ rational design strategies to enhance its selectivity for a specific biological target, thereby minimizing off-target effects.
Scaffold hopping and bioisosteric replacement are powerful techniques in drug design used to discover novel, patentable structures with improved properties. nih.govresearchgate.net
Scaffold Hopping involves replacing the core structure (the scaffold) of a molecule with a chemically different one that maintains the original three-dimensional arrangement of key functional groups. nih.gov In this case, the nicotinic acid ring could potentially be "hopped" to a different heterocyclic system, such as a triazolopyrimidine, which has been identified as a bioisostere for purines and carboxylic acids. mdpi.com The goal is to find a new scaffold that retains the biological activity while offering improved synthetic accessibility or pharmacokinetic properties. researchgate.net
Bioisosteric Replacement is the substitution of one functional group for another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. researchgate.net A classic bioisosteric replacement for the carboxylic acid group of the nicotinic acid moiety would be a tetrazole ring. The tetrazole is also acidic and can participate in similar ionic or hydrogen bonding interactions as the carboxylic acid, but it can offer improved metabolic stability and cell membrane permeability.
Table 3: Examples of Bioisosteric Replacements for the Carboxylic Acid Group
| Original Group | Bioisosteric Replacement | Key Similar Property |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Acidity, Planarity, H-bonding capacity |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation, H-bonding |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Acidity, H-bonding pattern |
Molecules like this compound are flexible due to rotation around single bonds, particularly the thioether linkage. This flexibility allows them to adopt numerous shapes, or conformations, only one of which may be the "active conformation" for binding to a specific target. Designing conformationally restricted analogs involves introducing structural modifications that limit this flexibility. nih.govnih.gov
By "locking" the molecule into a shape that closely resembles its active conformation, one can significantly increase its potency and selectivity for the intended target. mdpi.com For this compound, this could be achieved by creating a new ring that bridges the phenyl and pyridine moieties. Such a rigid structure would reduce the entropic penalty of binding and could present the key interaction groups in a more optimal orientation, leading to enhanced biological activity.
Combinatorial Approaches in Analog Generation
The exploration of the chemical space around a lead compound is a critical step in drug discovery and optimization. Combinatorial chemistry, a suite of techniques for the rapid synthesis of large, diverse libraries of compounds, offers a powerful approach to systematically investigate structure-activity relationships (SAR). In the context of this compound, combinatorial strategies can be employed to generate a multitude of analogs by strategically modifying different parts of the molecule. These approaches often utilize parallel synthesis formats, where reactions are carried out simultaneously in arrays of reaction vessels, such as 96-well plates, to enhance throughput.
The generation of a combinatorial library of this compound analogs would typically involve the diversification of three key regions: the phenyl ring, the thionicotinic acid core, and the carboxylic acid functional group. A hypothetical combinatorial library could be constructed by reacting a common scaffold with a variety of building blocks.
For instance, a library of amides and esters can be synthesized from the parent acid. The core structure, this compound, can be activated and then reacted with a diverse set of amines or alcohols in a parallel fashion. This solution-phase parallel synthesis approach allows for the rapid creation of a large number of derivatives with varied substituents at the carboxyl group.
To further illustrate this, a representative combinatorial synthesis could be designed as follows:
Scaffold: this compound
Reaction 1: Amide Library Synthesis The carboxylic acid is converted to an acyl chloride, which is then reacted with a library of primary and secondary amines. This would yield a diverse set of N-substituted amides.
Reaction 2: Ester Library Synthesis The activated carboxylic acid is reacted with a library of alcohols to produce a variety of esters.
The diversity of the resulting library is dictated by the variety of the building blocks used. Below is a hypothetical data table representing a small subset of a combinatorial library generated from this compound.
| Compound ID | R Group (from Amine/Alcohol) | Resulting Functional Group |
| A-001 | -CH₂CH₃ (from Ethylamine) | Amide |
| A-002 | -CH(CH₃)₂ (from Isopropylamine) | Amide |
| A-003 | -Cyclohexyl (from Cyclohexylamine) | Amide |
| A-004 | -CH₂Ph (from Benzylamine) | Amide |
| E-001 | -CH₃ (from Methanol) | Ester |
| E-002 | -CH₂CH₂Ph (from Phenethyl alcohol) | Ester |
| E-003 | -C(CH₃)₃ (from tert-Butanol) | Ester |
| E-004 | -CH₂-Cyclopropyl (from Cyclopropylmethanol) | Ester |
This systematic approach allows for the exploration of how different steric and electronic properties of the substituents at the amide or ester position influence biological activity. High-throughput screening of these libraries can then rapidly identify promising candidates for further development. The modular nature of this synthesis allows for the generation of hundreds or even thousands of compounds, significantly accelerating the SAR exploration process.
Ultimately, the power of combinatorial synthesis lies in its ability to efficiently generate vast amounts of data, which, when combined with high-throughput screening, provides a comprehensive understanding of the SAR for a given pharmacophore.
Advanced Spectroscopic and Mechanistic Characterization
Vibrational Spectroscopy for Bond Analysis and Functional Group Interactions (e.g., IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding and functional group interactions within 2-(4-chlorophenyl)thionicotinic acid.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The deprotonation of the carboxylic acid group during the formation of organotin(IV) derivatives is evidenced by the disappearance of the broad O-H stretching vibration, which is typically observed in the spectrum of the free ligand. lookchem.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are crucial in determining its coordination mode. lookchem.com The difference between the frequencies of these two bands (Δν) can predict whether the carboxylate acts as a monodentate or bidentate ligand. lookchem.com In related organotin complexes, a decrease in the C=O absorption frequency suggests that the carboxylate acts as a bidentate ligand in the solid state. lookchem.com Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. researchgate.net For instance, in a structurally similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic and aromatic C-H stretching bands appear at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹, respectively. mdpi.com
Raman Spectroscopy:
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For complex molecules, Raman spectroscopy can be a rapid and non-destructive method for analysis. frontiersin.orgnih.gov In the analysis of chlorogenic acid in a protein matrix, Raman spectroscopy was used to identify the substance with a limit of detection (LOD) of 1 wt%. frontiersin.org For this compound, Raman spectroscopy can be instrumental in characterizing the C-S bond of the thionicotinic acid moiety and the C-Cl bond of the chlorophenyl group. Theoretical calculations are often employed to assign the fundamental vibrational modes. researchgate.net
Key Vibrational Frequencies for this compound Derivatives:
| Functional Group | Typical IR Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the phenyl and pyridine (B92270) rings. researchgate.net |
| Carboxylate (asymmetric) | ~1650 - 1550 | Appears upon deprotonation of the carboxylic acid. lookchem.com |
| Carboxylate (symmetric) | ~1440 - 1360 | The difference in frequency with the asymmetric stretch indicates coordination mode. lookchem.com |
| C=N Stretch (Pyridine) | ~1600 | Characteristic of the pyridine ring. |
| C-Cl Stretch | ~850 - 550 | Indicates the presence of the chlorophenyl group. |
| C-S Stretch | ~700 - 600 | Characteristic of the thionicotinic acid moiety. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where signal overlap is common in 1D spectra. harvard.eduipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons in the phenyl and pyridine rings. ipb.ptyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. ipb.ptyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons over two or three bonds. ipb.pt It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. ipb.pt For instance, in a related compound, HMBC was used to confirm the structure of a pyrazolo[1,5-f]phenanthridine (B1260251) derivative. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. ipb.pt For example, ROESY was used to establish the adjacency of a methyl group and a trisubstituted aryl ring in a pyrazolo[1,5-f]phenanthridine derivative. ipb.pt
In the ¹H NMR spectrum of related organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, the disappearance of the carboxylic acid proton signal at ~11.0 ppm indicates bonding of the tin atom to the deprotonated carboxylate group. lookchem.com The aromatic protons typically appear as a complex pattern. lookchem.com In the ¹³C NMR spectrum, the carbon atoms of the carboxylic group and the carbon atom to which it is attached often show the most significant shifts upon coordination to a metal. lookchem.com For example, in a similar imidazole (B134444) derivative, aromatic carbon signals appeared in the range of 107.93-145.16 ppm, and the C=N signal was observed at 149.98 ppm. malayajournal.org
Typical ¹H and ¹³C NMR Chemical Shift Ranges:
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| ¹H | Carboxylic Acid Proton | 10.0 - 13.0 (if present) |
| ¹³C | Carboxylic Carbon | 160 - 180 |
| ¹³C | Aromatic Carbons | 110 - 150 |
Dynamic NMR (DNMR) can be employed to study time-dependent molecular processes, such as conformational changes or restricted rotation around single bonds. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes. For this compound, DNMR could potentially be used to study the rotational barrier around the C-C bond connecting the phenyl and pyridine rings.
Mass Spectrometry for Reaction Monitoring and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Coupling chromatographic separation with mass spectrometric detection allows for the analysis of complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization can make it more amenable to this technique. nih.gov However, acidic cannabinoids have been shown to undergo decarboxylation during GC-MS analysis. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. mdpi.com It is well-suited for the analysis of this compound and its metabolites in biological matrices. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and sensitivity, making it ideal for quantitative analysis. nih.gov
Chemical derivatization can be employed to improve the analytical performance of a compound in both GC-MS and LC-MS. researchgate.netnih.gov Derivatization can:
Increase Volatility and Thermal Stability: This is particularly important for GC-MS analysis.
Enhance Ionization Efficiency: By introducing a functional group with high proton affinity, the sensitivity of detection in positive mode electrospray ionization (ESI) can be significantly improved. nsf.gov For example, derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to increase sensitivity in LC-MS analysis. nsf.gov
Improve Chromatographic Separation: Derivatization can alter the polarity of a compound, leading to better peak shape and resolution in chromatographic separations. nih.gov
For this compound, derivatization of the carboxylic acid group could be a valuable strategy. For instance, esterification to form a methyl or ethyl ester would increase its volatility for GC-MS analysis. For LC-MS, derivatization with a reagent that introduces a permanently charged group or a group with high proton affinity could enhance detection sensitivity. mdpi.com
X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, bond lengths, bond angles, and specific intermolecular interactions, cannot be provided at this time.
Furthermore, crystallographic data would elucidate the nature and geometry of non-covalent interactions that govern the crystal packing. These interactions typically include hydrogen bonding involving the carboxylic acid group, and potentially halogen bonding involving the chlorine atom. Additionally, π-π stacking interactions between the aromatic rings and other weak van der Waals forces play a crucial role in stabilizing the crystal lattice. The absence of this experimental data prevents a definitive description of these structural features for this compound.
Without experimental crystallographic data for this compound, any discussion of its solid-state structure and intermolecular interactions remains speculative. Further research, including the successful crystallization and X-ray diffraction analysis of this compound, is necessary to provide the detailed structural insights requested.
Emerging Research Directions and Future Scope
Potential Applications as Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. While specific applications for 2-(4-Chlorophenyl)thionicotinic acid are yet to be established, its structure suggests several potential uses as a chemical probe.
The thioether linkage, for instance, could be a key feature. Thioethers can sometimes be oxidized or can participate in specific interactions with biological macromolecules. Furthermore, the core structure could be modified to incorporate reporter groups, such as fluorophores, to enable visualization of biological events. For example, the inherent fluorescence of the pyridine (B92270) and chlorophenyl rings might be modulated upon binding to a biological target, providing a "turn-on" or "turn-off" fluorescent signal.
Another avenue of exploration lies in its potential as a covalent probe. The reactivity of the thioether or other parts of the molecule could be tuned to form covalent bonds with specific amino acid residues, such as cysteine, in proteins. This would allow for the irreversible labeling and identification of protein targets. The development of alkyne-tagged derivatives of similar compounds has enabled the use of click chemistry to visualize, isolate, and characterize cellular targets, a strategy that could be adapted for this compound. nih.gov
Integration with Automated Synthesis and High-Throughput Screening Platforms
Modern drug discovery and chemical biology heavily rely on the rapid synthesis and screening of large numbers of compounds. The scaffold of this compound is well-suited for the generation of chemical libraries for high-throughput screening (HTS).
Automated synthesis platforms could be employed to systematically modify the core structure. For example, variations in the substitution pattern of the chlorophenyl ring, replacement of the chlorine atom with other halogens or functional groups, and modification of the carboxylic acid group could generate a diverse library of analogs. The synthesis of pyridine derivatives has been a subject of interest for their biological activities, and established synthetic routes could be adapted for automated processes. nih.govnih.gov
Once a library of this compound derivatives is created, it can be subjected to HTS to identify compounds with desired biological activities. nih.gov Screening assays could range from target-based assays, where the compounds are tested against a specific enzyme or receptor, to cell-based assays that monitor a particular cellular phenotype. nih.gov The use of HTS in conjunction with multi-well cell-based platforms allows for the identification of small molecule modulators of biochemical and signal transduction pathways.
Theoretical Predictions for Novel Reactivity and Functionalization
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties and reactivity of molecules before engaging in extensive experimental work. Such theoretical studies on this compound could provide valuable insights into its behavior and guide the design of new experiments.
DFT calculations can be used to determine the molecule's three-dimensional structure, electron distribution, and spectroscopic properties. nih.govyoutube.com These calculations can predict the most likely sites for chemical reactions, such as electrophilic or nucleophilic attack, which is crucial for planning synthetic modifications. For instance, the reactivity of the thioether sulfur atom and the aromatic rings can be computationally assessed. nih.govajchem-a.com
Furthermore, theoretical models can be used to predict the binding affinity of this compound and its derivatives to biological targets. nih.gov Molecular docking studies can simulate the interaction of these compounds with the active sites of proteins, helping to prioritize which analogs to synthesize and test. This computational pre-screening can significantly accelerate the discovery of new bioactive molecules. Retracted studies have also explored the interaction of nicotinic acid hydrazide complexes with gases using DFT, indicating a broader interest in the computational analysis of such structures. rsc.org
Development of Advanced Analytical Methods for Detection and Quantification
As research into this compound and its potential applications progresses, the need for sensitive and specific analytical methods for its detection and quantification will become paramount. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that is well-suited for this purpose. youtube.com
The development of an LC-MS/MS method would involve optimizing the chromatographic separation to resolve the compound from other components in a complex matrix, such as biological fluids or environmental samples. researchgate.netbevital.no The mass spectrometer would be tuned to detect the specific mass-to-charge ratio of the protonated or deprotonated molecule and its characteristic fragment ions. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity. americanpharmaceuticalreview.com
For challenging analyses, especially at very low concentrations, pre-column derivatization could be employed to enhance the ionization efficiency or chromatographic retention of the analyte. nih.gov The validation of such analytical methods according to regulatory guidelines would be essential to ensure their accuracy, precision, and reliability for use in pharmacokinetic studies or for monitoring purposes. creative-proteomics.com
Exploration of Supramolecular Chemistry and Material Science Implications
The field of supramolecular chemistry and material science offers exciting opportunities for the application of this compound. The molecule's functional groups—the pyridine nitrogen and the carboxylic acid—are ideal building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgacs.orgresearchgate.netresearchgate.net
MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The pyridine and carboxylate moieties of this compound can coordinate to metal ions, forming extended networks. The chlorophenylthio group would then be oriented within the pores of the MOF, potentially imparting unique properties to the material. For example, it could influence the selective adsorption of guest molecules or serve as a catalytic site. The use of pyridine dicarboxylates in creating functional MOFs for energy storage applications has been demonstrated, suggesting a promising path for related molecules. rsc.org
Beyond MOFs, the self-assembly of this compound through hydrogen bonding and other non-covalent interactions could lead to the formation of interesting supramolecular structures, such as gels or liquid crystals. The interplay of the different functional groups could be systematically studied to control the assembly process and the properties of the resulting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
